molecular formula C23H18N4O2S2 B2897068 4-methyl-N-(2-methylphenyl)-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide CAS No. 866867-44-9

4-methyl-N-(2-methylphenyl)-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide

Cat. No.: B2897068
CAS No.: 866867-44-9
M. Wt: 446.54
InChI Key: JWWKXWIAFKAWCW-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic molecule featuring a tricyclic core containing three nitrogen atoms (1,8,13-triaza) and two sulfur atoms (6,10-dithia). The structure is further substituted with a 4-methyl group, a 2-methylphenyl carboxamide moiety at position 5, and a phenyl group at position 12. Its IUPAC name reflects the intricate fusion of rings and heteroatoms, which likely confers unique electronic and steric properties.

Properties

IUPAC Name

4-methyl-N-(2-methylphenyl)-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S2/c1-13-8-6-7-11-16(13)24-20(28)19-14(2)18-21(31-19)25-23-27(22(18)29)26-17(12-30-23)15-9-4-3-5-10-15/h3-11H,12H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWWKXWIAFKAWCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C3=C(S2)N=C4N(C3=O)N=C(CS4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-methyl-N-(2-methylphenyl)-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide involves multiple steps, typically starting with the preparation of the core tricyclic structure. This is followed by the introduction of functional groups through various chemical reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Typical reagents are lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-methyl-N-(2-methylphenyl)-2-oxo-12-phenyl-6,10-dithia-1,8,13-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,12-tetraene-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share tricyclic backbones but differ in substituents, heteroatom arrangements, and bioactivity profiles. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Property Target Compound 6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide 5-Amino-N-(2,4-dichlorophenyl)-7-thia-1,9-diazatetracyclo[9.2.2.0²,¹⁰.0⁴,⁸]pentadeca-2(10),3,5,8-tetraene-6-carboxamide
Molecular Formula C₂₄H₂₁N₃O₂S₂ C₂₈H₂₄N₄O₄ C₁₉H₁₆Cl₂N₄OS
Molar Mass (g/mol) ~447.57 ~480.52 419.33
Key Substituents 4-methyl, 2-methylphenyl, phenyl Benzyl, 2,4-dimethoxyphenyl, 10-methyl 2,4-Dichlorophenyl, amino
Heteroatoms 3N, 2S 3N 2N, 1S
Potential Bioactivity Unreported (structural analogs suggest kinase/GPCR modulation) Associated with ZINC2433841 (screening libraries) Chlorine substituents may enhance binding affinity in antimicrobial contexts
Synthetic Complexity High (polycyclic with multiple heteroatoms) Moderate (methoxy groups simplify solubility) Moderate (chlorine atoms may complicate synthesis)

Heteroatom Arrangements and Electronic Effects

  • 6-Benzyl Analog : Lacks sulfur atoms but includes methoxy groups, increasing electron density and lipophilicity, which may improve membrane permeability .
  • 5-Amino Analog: A single sulfur and dichlorophenyl group create a polar yet hydrophobic profile, favoring halogen bonding in enzyme inhibition .

Substituent Impact on Physicochemical Properties

  • Methyl Groups (Target Compound) : The 4-methyl and 2-methylphenyl groups likely improve metabolic stability compared to the 6-benzyl analog’s methoxy substituents, which are prone to demethylation .
  • Chlorine vs. Methoxy: The dichlorophenyl group in the 5-amino analog offers stronger electrostatic interactions than the target’s methylphenyl, albeit with higher toxicity risks .

Crystallographic Characterization

Structural elucidation of such compounds typically employs:

  • SHELX for refinement ,
  • WinGX/ORTEP-3 for graphical representation ,
  • SIR97 for direct methods in solving phase problems .

Research Findings and Limitations

  • Structural Insights : The target compound’s dithia-triaza framework is rare; similar compounds prioritize nitrogen or oxygen heteroatoms for synthetic accessibility .
  • Data Gaps : Experimental data (e.g., solubility, IC₅₀ values) are absent in the provided evidence, limiting functional comparisons.
  • Computational Predictions : Tools like molecular docking could extrapolate bioactivity based on substituent effects observed in analogs .

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